(S,R,S)-Ahpc-CO-peg2-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H38N4O6S |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[3-(2-hydroxyethoxy)propanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H38N4O6S/c1-17-23(38-16-29-17)19-7-5-18(6-8-19)14-28-25(35)21-13-20(33)15-31(21)26(36)24(27(2,3)4)30-22(34)9-11-37-12-10-32/h5-8,16,20-21,24,32-33H,9-15H2,1-4H3,(H,28,35)(H,30,34)/t20-,21+,24-/m1/s1 |
InChI Key |
GWINKWGPBNISBH-ZFGGDYGUSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCO)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCO)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of S,r,s Ahpc Co Peg2 Oh
Synthetic Strategies for the (S,R,S)-Ahpc Ligand Moiety
The (S,R,S)-Ahpc component is a derivative of a substituted azetidine-2-carboxylic acid, designed to bind with high affinity and specificity to the VHL E3 ligase. medchemexpress.euresearchgate.net The specific stereochemistry—(S,R,S)—is critical for effective binding. The synthesis of this complex fragment involves building a substituted four-membered azetidine (B1206935) ring with multiple chiral centers. acs.orgrsc.orgtandfonline.com
Achieving the correct stereochemistry in the Ahpc core is paramount for its function as a VHL ligand. Synthetic chemists employ several strategies to control the stereochemical outcome of the reaction.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as (S)-azetidine-2-carboxylic acid or derivatives of the amino acid L-proline, to construct the core structure. tandfonline.comoup.com The inherent chirality of the starting material guides the stereochemistry of subsequent transformations.
Asymmetric Catalysis: Metal-catalyzed asymmetric reactions, such as hydrogenation or alkylation, can be used to set specific stereocenters. acs.org For instance, chiral ruthenium or palladium complexes have been used to perform diastereospecific hydrogenations on unsaturated azetidine precursors. acs.org
Auxiliary-Mediated Synthesis: A chiral auxiliary, a temporary chemical attachment, can be used to direct the stereoselective formation of new chiral centers. For example, an N-((S)-1-phenylethyl) group on the azetidine nitrogen can direct the α-alkylation of the ring, after which the auxiliary can be removed. rsc.org One reported method involves the Krapcho dealkoxycarbonylation of a dicarboxylate precursor, where a chiral auxiliary on the nitrogen atom directs the preferential formation of the desired (2S) stereocenter. oup.com
These methods often result in diastereomeric mixtures that may require separation by chromatography or crystallization to isolate the desired (S,R,S)-isomer.
The synthesis of the Ahpc moiety requires a careful strategy for protecting and deprotecting various functional groups to prevent unwanted side reactions.
Nitrogen Protection: The secondary amine of the azetidine ring is typically protected to prevent its reaction during other synthetic steps. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com
Hydroxyl Group Protection: If the Ahpc structure contains a hydroxyl group (a common feature in VHL ligands derived from hydroxyproline), it must be protected. Common protecting groups include silyl (B83357) ethers (like TBDMS) or benzyl (B1604629) (Bn) ethers.
Carboxylic Acid Protection: The carboxylic acid is usually converted to an ester, such as a methyl or ethyl ester, to prevent it from reacting during intermediate steps. These esters can be hydrolyzed back to the carboxylic acid, typically using a base like lithium hydroxide (B78521) (LiOH), before the final coupling reaction.
The choice of protecting groups must be "orthogonal," meaning that one group can be removed selectively in the presence of the others, allowing for a controlled, stepwise synthesis.
Synthesis and Functionalization of Oligo(ethylene glycol) Linkers, specifically PEG2-OH
The PEG2-OH linker, chemically known as 2-(2-hydroxyethoxy)ethan-1-ol or diethylene glycol, serves to connect the Ahpc ligand to another part of a larger molecule. acs.org For its use in PROTACs, it must be monodisperse (of a single, defined length) and heterobifunctional, meaning it has two different reactive ends. apm.ac.cnnih.govrsc.org
While polyethylene (B3416737) glycol (PEG) is often a polydisperse mixture, applications in drug development require monodisperse oligomers. apm.ac.cnrsc.org Diethylene glycol (PEG2) is commercially available as a pure, monodisperse compound. For longer, custom monodisperse PEG chains, synthetic methods are employed, often involving the iterative addition of ethylene (B1197577) glycol units. researchgate.net One effective strategy involves the use of macrocyclic sulfates as precursors, which can be opened by nucleophiles in a controlled manner to extend the PEG chain one unit at a time. researchgate.net
To be useful in constructing the final conjugate, one hydroxyl group of diethylene glycol must be converted into a different reactive handle while the other remains as -OH. A common strategy is to create an amino-terminated linker (H2N-peg2-OH), which can then form an amide bond with the carboxylic acid of the Ahpc moiety.
A typical synthetic route involves:
Monofunctionalization: One of the two hydroxyl groups of diethylene glycol is selectively converted to a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This can be achieved by reacting diethylene glycol with one equivalent of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. rsc.orgrsc.org
Nucleophilic Substitution: The tosylated intermediate is then reacted with a nitrogen nucleophile. For example, reaction with sodium azide (B81097) (NaN3) produces an azido-alcohol (N3-peg2-OH). nih.govchemicalbook.com
Reduction: The azide group is then reduced to a primary amine (-NH2), typically through catalytic hydrogenation using palladium on carbon (Pd/C) or by using a reducing agent like triphenylphosphine (B44618) (PPh3) in the Staudinger reaction. nih.gov This yields the desired 2-(2-aminoethoxy)ethan-1-ol linker.
| Step | Reagent | Purpose | Typical Conditions |
|---|---|---|---|
| Monotosylation | Tosyl Chloride (TsCl) | Converts one -OH to a good leaving group (-OTs). | Pyridine, 0°C to room temperature |
| Azide Formation | Sodium Azide (NaN3) | Displaces the tosylate to form an azide. | DMF, heat |
| Reduction | Palladium on Carbon (Pd/C), H2 | Reduces the azide to a primary amine. | Methanol, 1 atm H2 |
Coupling Chemistry for Assembly of (S,R,S)-Ahpc-CO-peg2-OH Conjugates
The final step in assembling the intermediate is the formation of a stable amide bond between the carboxylic acid of the (S,R,S)-Ahpc moiety and the newly synthesized amino-PEG2-OH linker. rsc.orgacs.org This reaction is a standard peptide coupling, which requires the activation of the carboxylic acid to facilitate the reaction with the amine. acs.orgnih.govacs.org
The general procedure involves dissolving the Ahpc acid and the amino-linker in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling reagent and a non-nucleophilic base are then added.
Common coupling systems include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) . HATU is highly efficient and widely used for forming amide bonds, especially in complex molecules. rsc.org
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure . EDC activates the carboxylic acid, and the additive suppresses side reactions and improves efficiency. acs.org
T3P (Propanephosphonic acid anhydride) is another effective coupling reagent, particularly for larger-scale synthesis. diva-portal.org
| Coupling Reagent | Additive | Base | Typical Solvent |
|---|---|---|---|
| HATU | None | DIPEA | DMF |
| EDC·HCl | HOBt or OxymaPure | DIPEA or NMM | DCM or DMF |
| T3P | None | Pyridine or DIPEA | Ethyl Acetate or DCM |
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | (S,R,S)-Azetidine-hydroxypyrrolidine-carboxamide-CO-diethylene glycol |
| Ahpc | Azetidine-2-carboxylic acid (core structure) |
| peg2-OH | 2-(2-Hydroxyethoxy)ethan-1-ol (Diethylene Glycol) |
| Boc | tert-Butyloxycarbonyl |
| Cbz | Benzyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| TsCl | p-Toluenesulfonyl chloride |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | Hydroxybenzotriazole |
| DIPEA | N,N-Diisopropylethylamine |
| NMM | N-Methylmorpholine |
| T3P | Propanephosphonic acid anhydride |
Amide Bond Formation Methods in Peptide and PROTAC Synthesis
The amide bond is the most fundamental linkage in peptides and is also the most frequently used connection in the assembly of PROTACs. wikipedia.orgrsc.org These reactions are critical for connecting the E3 ligase ligand, the linker, and the ligand for the protein of interest (POI). The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the use of 'coupling reagents' to activate the carboxylic acid. wikipedia.orguantwerpen.be
The synthesis of complex molecules like PROTACs often involves late-stage amide couplings, valued for their reliability and robustness. rsc.org However, these reactions can present challenges, as the large, sterically hindered components can lead to low yields and the formation of impurities, complicating the purification process. rsc.org A variety of coupling reagents have been developed to address these issues, each with specific advantages.
Key Amide Coupling Reagents in Synthesis
| Reagent Class | Examples | Key Features & Applications |
|---|---|---|
| Carbodiimides | EDC (EDCI), DCC | Widely used, but can cause racemization. Often used with additives like HOBt or OxymaPure to suppress side reactions. |
| Uronium/Guanidinium | HATU, HBTU, COMU | High coupling efficiency, fast reaction times, and lower racemization risk. researchgate.net Commonly used in solid-phase peptide synthesis (SPPS) and for difficult couplings in PROTAC synthesis. d-nb.info |
| Phosphonium | PyBOP, PyAOP | Similar to uronium salts in effectiveness; known for high reactivity. |
| Anhydrides | T3P (Propanephosphonic acid anhydride) | Byproducts are water-soluble, simplifying purification. It has shown superior performance in terms of yield and low epimerization for preparing complex peptides. wikipedia.org |
Recent advancements focus on developing more atom-economical and "green" methods, such as catalytic direct dehydrative amidation using organoboron catalysts, which produce water as the only byproduct. researchgate.net The choice of method is critical and depends on the specific substrates, the need to preserve stereochemistry, and the scale of the synthesis. uantwerpen.beresearchgate.net
Chemoselective Ligation Techniques for Complex Molecule Assembly
Chemoselective ligation refers to the coupling of two mutually and uniquely reactive functional groups in the presence of many other functionalities, often in aqueous solution. nih.govrsc.org These techniques are invaluable for assembling large, complex molecules like PROTACs, as they allow for the convergent synthesis of molecular fragments without the need for extensive use of protecting groups. rsc.orgrsc.org
For a molecule like this compound, the terminal hydroxyl group can be modified to introduce a unique functional group for subsequent ligation. For instance, it could be oxidized to an aldehyde for oxime ligation or converted into another functional handle.
Common Chemoselective Ligation Reactions
| Ligation Reaction | Reacting Groups | Resulting Linkage | Key Characteristics |
|---|---|---|---|
| Oxime Ligation | Aldehyde/Ketone + Hydroxylamine/Aminooxy | Oxime | Forms a stable C=N bond. The reaction is highly selective and proceeds readily at slightly acidic pH in aqueous solutions. frontiersin.org |
| Click Chemistry (CuAAC) | Alkyne + Azide | Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is extremely efficient and bioorthogonal. It is widely used to link different components of PROTACs. rsc.org |
| Staudinger Ligation | Azide + Phosphine | Amide | Traceless Staudinger ligation allows for the formation of a native amide bond, which is advantageous for creating linkers that mimic natural peptide structures. rsc.org |
| Thiol-Maleimide Ligation | Thiol (e.g., from Cysteine) + Maleimide | Thioether | A rapid and efficient reaction for conjugating peptides or proteins containing cysteine residues. frontiersin.org |
These modular approaches facilitate the rapid synthesis of PROTAC libraries where different linkers, E3 ligands, and POI ligands can be easily combined to screen for optimal protein degradation activity. d-nb.infofrontiersin.org
Advanced Analytical Methodologies for Characterization of this compound
The structural complexity, high molecular weight, and specific stereochemistry of this compound necessitate the use of advanced and complementary analytical techniques for its comprehensive characterization. These methods are crucial for confirming the molecular structure, assessing purity, and ensuring the correct isomeric form is present.
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about a molecule's structure, connectivity, and mass.
Mass Spectrometry (MS) is a cornerstone technique for analyzing PROTAC building blocks. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion. mdpi.com This allows for the confident determination of the elemental composition and confirmation of the molecular formula. mdpi.comwikipedia.org Techniques like Electrospray Ionization (ESI) are commonly used for ionizing complex molecules like this one. creative-biostructure.complasmion.com
Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. This provides crucial structural information, allowing chemists to deduce the connectivity of the different fragments (the Ahpc moiety, the PEG linker, etc.) within the molecule. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the precise three-dimensional structure of molecules in solution. resolvemass.ca
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning signals in complex molecules where spectral overlap is common. rsc.org These experiments reveal correlations between different nuclei, confirming the bonding arrangement between the VHL ligand and the PEG linker.
Quantitative NMR (qNMR) can be employed to determine the concentration and purity of the sample with high precision, using a certified internal standard. creative-biostructure.comresolvemass.ca
A combination of these spectroscopic methods is often required for the complete and unambiguous structural elucidation of complex molecules. nih.gov
Chromatographic Approaches for Purity Assessment and Isomeric Separation
Chromatography is used to separate the components of a mixture, making it the primary tool for assessing the purity of the final compound and for separating different isomers. tandfonline.commoravek.com
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. mdpi.com A sample is passed through a column containing a stationary phase, and the components are separated based on their differential interactions. moravek.com When coupled with a detector like a photodiode array (PDA) or a mass spectrometer (LC-MS), HPLC can both quantify the main compound and identify impurities. researchgate.netchromatographyonline.com Purity is typically assessed by the peak area percentage of the main component.
Isomeric Separation: The "(S,R,S)" designation in the compound's name indicates specific stereocenters. Ensuring the correct stereoisomer has been synthesized is critical, as different isomers can have vastly different biological activities.
Chiral Chromatography is a specialized form of HPLC that is capable of separating enantiomers and diastereomers. nih.govwvu.edu This is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte, leading to different retention times and thus separation. wvu.eduunife.it The separation of diastereomers can sometimes be achieved on standard (achiral) silica (B1680970) gel or reversed-phase columns. nih.gov Developing a successful chiral separation method is often essential for the quality control of stereochemically complex molecules. unife.itscirp.org
Summary of Analytical Techniques
| Technique | Primary Purpose | Information Obtained |
|---|---|---|
| High-Resolution MS | Molecular Formula Confirmation | Accurate mass-to-charge ratio, elemental composition. mdpi.com |
| Tandem MS (MS/MS) | Structural Fragmentation | Connectivity of molecular fragments. mdpi.com |
| ¹H and ¹³C NMR | Core Structure Verification | Chemical environment of protons and carbons, functional groups. researchgate.netpages.dev |
| 2D NMR | Unambiguous Signal Assignment | Atom-to-atom correlations (bonding information). rsc.org |
| HPLC | Purity Assessment | Quantifies the percentage of the desired compound and detects impurities. mdpi.com |
| Chiral HPLC | Isomeric Separation | Separates stereoisomers to ensure enantiomeric/diastereomeric purity. nih.govunife.it |
The S,r,s Ahpc Ligand Moiety: Role in E3 Ubiquitin Ligase Recruitment
Structural Basis of (S,R,S)-Ahpc Binding to the von Hippel-Lindau (VHL) E3 Ligase
The high-affinity and specific binding of the (S,R,S)-Ahpc moiety to the VHL protein is underpinned by a well-defined set of molecular interactions, which have been extensively characterized through high-resolution structural biology techniques. nih.gov This structural understanding is critical for optimizing existing VHL ligands and designing new ones for targeted protein degradation.
Insights from X-ray Crystallography and Cryo-Electron Microscopy of VHL-Ligand Complexes
Structural biology has provided atomic-level snapshots of the (S,R,S)-Ahpc moiety and its derivatives bound to VHL. X-ray crystal structures of the VHL-ElonginB-ElonginC (VCB) complex with Ahpc-based ligands, such as VH032 (PDB: 4W9H) and VH298 (PDB: 5LLI), have been instrumental in elucidating the binding mode. nih.govresearchgate.netacs.org These structures reveal that the ligand binds to a shallow pocket on the β-domain of the VHL protein, the same site that recognizes the native substrate, hypoxia-inducible factor 1α (HIF-1α). nih.gov
Identification of Key Binding Hotspots and Interaction Networks
The binding of (S,R,S)-Ahpc to VHL is stabilized by a network of hydrogen bonds and hydrophobic interactions. The central (2S,4R)-4-hydroxyproline core of the ligand is the key recognition element.
Hydrogen Bond Network: The 4-hydroxyl group of the proline ring is a critical anchor, forming a bidentate hydrogen bond with the side chains of Serine-111 and Histidine-115. acs.orgsmolecule.com This hydroxyl group also engages in further interactions with Tyrosine-98 and Histidine-110, creating a tight hydrogen bond network that secures the ligand in the binding pocket. acs.org
Hydrophobic Interactions: The tert-butyl group, a common feature in potent Ahpc derivatives, occupies a hydrophobic pocket formed by the side chains of Tyrosine-98, Proline-99, and Valine-114. Another key hydrophobic interaction involves the thiazole-phenyl group, which slots into a hydrophobic region defined by residues such as Phenylalanine-91, Leucine-94, and Tyrosine-112. acs.orgacs.org
These key interactions are summarized in the table below.
| Interacting Ligand Group | VHL Residue(s) | Interaction Type | Reference |
| Hydroxyproline (B1673980) OH | Ser111, His115 | Hydrogen Bond | acs.orgsmolecule.com |
| Hydroxyproline OH | Tyr98, His110 | Hydrogen Bond | acs.org |
| tert-butyl Group | Tyr98, Pro99, Val114 | Hydrophobic | smolecule.com |
| Thiazole-Phenyl Group | Phe91, Leu94, Tyr112 | Hydrophobic | acs.orgacs.org |
Impact of (S,R,S)-Ahpc Stereochemistry on VHL Ligase Affinity and Specificity
The interaction between the Ahpc ligand and VHL is exquisitely stereospecific. The precise three-dimensional arrangement of the chiral centers in the (S,R,S)-Ahpc scaffold is essential for high-affinity binding and effective recruitment of the VHL E3 ligase. nih.govsmolecule.com
The native substrate for VHL, HIF-1α, contains a hydroxylated proline residue that is recognized in a stereoselective manner. nih.gov The (S,R,S)-Ahpc ligand successfully mimics this natural interaction. The (4R) stereocenter of the hydroxyproline ring correctly positions the hydroxyl group to engage in the critical hydrogen bond network with Ser111 and His115. nih.govacs.org
Studies directly comparing different stereoisomers have confirmed the importance of this configuration. The epimeric (S,S,S)-Ahpc analogue, where the stereochemistry of the crucial hydroxyl group at the 4-position is inverted, shows drastically reduced binding to VHL. nih.gov Consequently, the (S,S,S) isomer is often used as an inactive negative control in experiments to verify that a PROTAC's activity is dependent on VHL engagement. scientificlabs.co.ukmedchemexpress.com This stringent stereochemical requirement underscores the highly specific nature of the VHL binding pocket and minimizes the potential for off-target ligase engagement.
| Compound Stereochemistry | VHL Binding Activity | Role in Research | Reference |
| (S,R,S)-Ahpc | Active / High Affinity | VHL-recruiting ligand for PROTACs | smolecule.comscientificlabs.co.uk |
| (S,S,S)-Ahpc | Inactive / Drastically Reduced Affinity | Negative control for VHL-dependent effects | nih.govmedchemexpress.com |
Conformational Dynamics of Ahpc-VHL Interactions
While crystal structures provide static pictures, the interaction between the Ahpc ligand and VHL is dynamic. Both the ligand and the protein exhibit conformational flexibility that is crucial for binding and function. Molecular dynamics simulations and solution-state NMR spectroscopy have revealed that Ahpc-containing PROTACs can adopt specific folded or "collapsed" conformations in solution. nih.govsmolecule.comchemrxiv.org
Rational Design Principles for Modifying Ahpc Derivatives to Enhance Ligase Engagement
A deep understanding of the structural and dynamic basis of the Ahpc-VHL interaction has enabled the rational, structure-guided design of modified ligands with improved properties. The goal of these modifications is often to enhance binding affinity, improve cell permeability, and optimize the geometry of the resulting ternary complex for efficient protein degradation. nih.govnih.gov
Several key principles guide the modification of Ahpc derivatives:
Optimizing Core Interactions: Modifications to the ligand scaffold aim to strengthen the key hydrogen bond and hydrophobic interactions. For example, systematic structure-activity relationship (SAR) studies have explored replacing the tert-butyl group to better fit the hydrophobic pocket or substituting the phenylene ring to improve binding. nih.govnih.gov In one study, replacing an amide bond in the ligand with a 1,2,3-triazole group resulted in a 10-fold increase in binding activity. rcsb.org
Exploiting Stereochemistry: The stereoselective installation of additional chemical groups can enhance binding. Adding a methyl group at the benzylic position in the (S) configuration has been shown to provide ligands with superior binding affinity compared to the parent compounds. chemrxiv.org
Structure-Guided Design: High-resolution crystal and cryo-EM structures of VHL-ligand and ternary complexes serve as blueprints for in silico modeling and rational design. medchemexpress.comdundee.ac.uk By visualizing the binding interface, researchers can design new derivatives that make additional favorable contacts or avoid steric clashes, leading to the development of highly potent and selective degraders. nih.govchemrxiv.org
This iterative cycle of design, synthesis, and testing, informed by structural and biophysical data, continues to produce VHL ligands with increasingly optimized properties for use in targeted protein degradation. nih.govacs.org
The Oligo Ethylene Glycol Peg2 Oh Linker: Influence on Protac Functional Properties
Fundamental Characteristics of Polyethylene (B3416737) Glycol Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units. chempep.com Their unique set of properties makes them highly valuable for connecting biomolecules in various applications, including PROTACs and antibody-drug conjugates (ADCs). chempep.com The use of PEG in biological applications began in the 1970s to extend the circulation time and reduce the immunogenicity of proteins. chempep.com Since then, their application has expanded significantly.
The fundamental characteristics that underpin their widespread use include:
Water Solubility : The repeating ethylene oxide units can form hydrogen bonds with water, rendering PEG linkers highly soluble in aqueous environments. chempep.com This property is crucial for improving the solubility of often hydrophobic PROTAC molecules. biochempeg.comaxispharm.combroadpharm.com
Biocompatibility : PEG is known for its minimal toxicity and is approved by regulatory agencies for various biomedical uses. chempep.com
Low Immunogenicity : PEGylation, the process of attaching PEG chains, helps shield molecules from the host's immune system, reducing immune responses and allowing for longer circulation times. chempep.comaxispharm.com
Flexibility : The carbon-oxygen single bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility. chempep.com This allows the linker to adopt various spatial arrangements, which is critical for achieving a productive ternary complex formation in PROTACs. explorationpub.com
Tunability : The length of the PEG chain can be precisely controlled by synthesizing linkers with a specific number of ethylene glycol units (monodisperse PEG). chempep.combroadpharm.com This allows for systematic changes in linker length to optimize the degradation efficiency of a PROTAC. biochempeg.combiochempeg.com
| Property | Description | Relevance in PROTACs |
|---|---|---|
| Hydrophilicity | High affinity for water due to repeating ethylene oxide units capable of hydrogen bonding. chempep.com | Improves aqueous solubility of the entire PROTAC molecule, which is often a challenge. biochempeg.comjenkemusa.com |
| Flexibility | Free rotation around C-O bonds provides significant conformational freedom. chempep.com | Allows the PROTAC to adopt an optimal conformation for bringing the target protein and E3 ligase together. nih.govexplorationpub.com |
| Biocompatibility | Exhibits minimal toxicity in biological systems. chempep.com | Enhances the safety profile of the potential therapeutic agent. |
| Low Immunogenicity | Creates a hydration shell that can mask the molecule from the immune system. chempep.compurepeg.com | Reduces the potential for an adverse immune response and prolongs the molecule's circulation time. axispharm.com |
Impact of PEG Length and Flexibility on Ternary Complex Formation Efficiency
The primary function of a PROTAC is to induce and stabilize a ternary complex between the target protein and an E3 ligase. rsc.org The linker's length and flexibility are paramount in this process, as they dictate the spatial and geometric arrangement of the two proteins. rsc.org If a linker is too short, steric clashes may prevent the two proteins from binding simultaneously. explorationpub.com Conversely, a linker that is too long might not effectively bring the proteins into close enough proximity for the ubiquitin transfer to occur. explorationpub.com
Studies have shown that there is often an optimal linker length for maximum degradation efficiency, which must be determined empirically. nih.gov For instance, investigations into TBK1-targeting PROTACs revealed that linkers shorter than 12 atoms showed no degradation activity, whereas those with linkers between 12 and 29 atoms were potent degraders. nih.gov In another case, comparing ERα targeting PROTACs with 12- and 16-atom PEG linkers, the longer linker was significantly more potent despite similar binding affinities. explorationpub.com However, this is not a universal rule, and potent PROTACs with very short linkers have also been reported. nih.gov For some targets, a shorter linker, such as a PEG2 unit, may be optimal, while for others a longer chain is required. rsc.orgchemrxiv.org This highlights that the ideal linker length is highly dependent on the specific proteins involved.
Understanding the linker's behavior is crucial for rational PROTAC design. Advanced biophysical techniques are employed to study the vast number of conformations a flexible linker can adopt (its conformational space) and how it moves and folds.
Molecular Dynamics (MD) Simulations : MD simulations are powerful computational tools used to model the movement of atoms and molecules over time. For PROTACs, MD simulations can predict the linker's conformational preferences in different environments, such as in water versus the nonpolar interior of a cell membrane. acs.orgacs.org These simulations help in understanding how a flexible linker, like a PEG chain, might fold upon itself, stabilized by intramolecular interactions. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an experimental technique that provides detailed information about the structure and dynamics of molecules in solution. acs.org NMR studies can determine the conformational ensembles of a PROTAC in various solvents, revealing how the molecule's shape changes in response to its environment. acs.orgacs.org For example, NMR has shown that some PROTACs adopt highly folded conformations in nonpolar solvents (mimicking a cell membrane) and more extended shapes in polar solvents. acs.org This "chameleonic" behavior is thought to be important for cell permeability. acs.orgacs.org
These assessments reveal that flexible PEG linkers can collapse and are not just passive tethers. rsc.org This conformational adaptability is influenced by the gauche effect in PEG-type linkers, which favors turn-like structures over the extended conformations more typical of alkyl linkers. acs.org
The formation of the ternary complex is governed by thermodynamics, with both entropic and steric factors playing a significant role.
Entropic Contributions : Entropy is a measure of disorder or randomness. A highly flexible linker has high conformational entropy. When the PROTAC binds both proteins to form the ternary complex, the linker's flexibility is constrained, leading to an entropic penalty (a loss of entropy). frontiersin.org This energy cost must be overcome by the favorable interactions gained from the formation of the complex, such as new protein-protein interactions. nih.gov In some cases, the entropic cost of confining a very flexible linker can offset the energy gained from new interactions, impacting the stability of the ternary complex. nih.gov Rigidifying the linker, for instance, by using piperazine (B1678402) scaffolds, can reduce this entropic loss but may also limit the ability to achieve a productive conformation. frontiersin.org
Steric Contributions : Steric hindrance occurs when the physical size of the linker and ligands prevents the formation of the ternary complex. The linker must be long enough to span the distance between the binding sites on the target protein and the E3 ligase without causing the proteins to clash. explorationpub.com The choice of attachment points for the linker on each ligand is also critical, as a poorly chosen position can lead to steric repulsion. explorationpub.com The flexibility of a PEG linker can help mitigate minor steric issues by allowing the PROTAC to find a "sweet spot" for binding, but it cannot overcome a fundamental mismatch in length or geometry.
Modulation of Molecular Attributes by the PEG2-OH Linker in PROTAC Design
The inclusion of a PEG2-OH linker, as seen in the (S,R,S)-Ahpc-CO-peg2-OH conjugate, directly modulates key molecular attributes of the resulting PROTAC, influencing its behavior as a potential therapeutic agent.
The linker does not simply exist in the space between the two proteins; it can actively participate in the ternary complex. The polar nature of the PEG backbone can enhance the linker's accessibility to the protein surface. oup.com Structural and biophysical studies have revealed that the linker itself can form new, non-covalent interactions with the surfaces of either the target protein or the E3 ligase. frontiersin.org
| Molecular Attribute | Influence of PEG2-OH Linker | Significance |
|---|---|---|
| Aqueous Solubility | Increases the hydrophilicity and water solubility of the PROTAC molecule. biochempeg.combroadpharm.comjenkemusa.com | Helps overcome a common liability of PROTACs, improving their drug-like properties. |
| Cell Permeability | The flexible, polar nature can influence the adoption of folded, less polar conformations that may facilitate membrane crossing. acs.orgacs.orgacs.org | Impacts the ability of the PROTAC to reach its intracellular targets. |
| Ternary Complex Stability | The flexible linker can form direct, non-covalent interactions (e.g., van der Waals, hydrogen bonds) with protein surfaces. rsc.orgnih.gov | Contributes to the stability and cooperativity of the ternary complex, enhancing degradation efficiency. frontiersin.org |
| Conformational Dynamics | Introduces significant flexibility, allowing the PROTAC to explore a wide conformational space to find a productive binding mode. chempep.com | Critical for bridging the two proteins effectively, though it can come with an entropic cost. nih.govfrontiersin.org |
Considerations for Cleavable and Non-Cleavable Linker Design in PEG-Based PROTACs
A key strategic decision in the design of PROTACs, including those utilizing PEG linkers, is whether the linker should be cleavable or non-cleavable. purepeg.comnih.gov This choice has profound implications for the mechanism of action, biodistribution, and potential for off-target effects.
Non-Cleavable Linkers:
Non-cleavable linkers are designed to remain intact throughout the process of protein degradation. nih.gov The PROTAC molecule as a whole is responsible for bringing the POI and the E3 ligase together. The degradation of the target protein relies on the stability of the entire PROTAC structure.
Key Characteristics of Non-Cleavable PEG-Based PROTACs:
Stability: Form stable covalent bonds that are designed to endure in biological systems. purepeg.com This can lead to a longer half-life and sustained degradation activity.
Mechanism: The entire PROTAC molecule is the active species. The release of the active components is not intended.
Selectivity: The specificity of the degradation is solely dependent on the binding affinities of the two ligands for their respective proteins. nih.gov
Pharmacokinetics: The pharmacokinetic properties of the PROTAC are determined by the entire molecule. The hydrophilicity of the PEG linker can influence solubility and distribution. precisepeg.com
Research Findings on Non-Cleavable Linkers:
Studies have shown that non-cleavable linkers can offer a greater therapeutic window due to their increased stability in plasma. biochempeg.com The stability of the linker-payload complex can also be a strategy to overcome certain drug resistance mechanisms. For instance, the use of a non-cleavable linker ensures that the cytotoxic payload (in the context of antibody-drug conjugates, a related technology) is only released upon complete degradation of the antibody in the lysosome, potentially reducing off-target toxicity. biochempeg.combroadpharm.com In PROTACs, this translates to the degradation process being strictly dependent on the formation of the ternary complex.
Cleavable Linkers:
Cleavable linkers are engineered to break under specific physiological conditions, releasing the active components of the PROTAC. purepeg.com The cleavage mechanism can be designed to respond to various triggers, such as changes in pH, the presence of specific enzymes, or a particular redox environment. biochempeg.combroadpharm.com
Key Characteristics of Cleavable PEG-Based PROTACs:
Controlled Release: The active PROTAC or its constituent parts can be released in a specific cellular compartment or tissue. purepeg.com
Mechanism: Cleavage can be triggered by various stimuli, including:
pH-sensitive linkers: Utilize the lower pH of endosomes or lysosomes to trigger hydrolysis. broadpharm.com
Enzyme-sensitive linkers: Incorporate peptide sequences that are substrates for specific proteases that are overexpressed in target cells. broadpharm.com
Redox-sensitive linkers: Employ disulfide bonds that are cleaved in the reducing environment inside the cell. broadpharm.com
Targeted Activation: This approach allows for the PROTAC to be activated preferentially at the site of action, potentially minimizing systemic exposure and associated toxicities. purepeg.com
"Bystander Effect": In some cases, the released, cell-permeable active molecule could potentially diffuse to and affect neighboring target cells, a phenomenon known as the "bystander effect". broadpharm.com
Research Findings on Cleavable Linkers:
The design of cleavable linkers has been a key area of research in targeted therapies. For example, photoswitchable PROTACs have been developed that incorporate a photolabile "cage" into the linker, which can be cleaved by light to release the active PROTAC. nih.gov Another strategy involves creating folate-caged PROTACs, where a folate group is attached via a cleavable linker. These are transported into cancer cells that overexpress the folate receptor, and the linker is then cleaved by intracellular enzymes to release the active PROTAC. mdpi.com
The choice between a cleavable and non-cleavable linker is highly dependent on the specific therapeutic application, the nature of the target protein, and the desired pharmacological profile. purepeg.com
| Linker Type | Advantages | Disadvantages | Mechanism of Action | Relevant Research Findings |
| Non-Cleavable | Increased plasma stability biochempeg.com, Potentially greater therapeutic window biochempeg.com, Reduced risk of off-target effects from premature payload release | Payload must remain active when bound to the linker , Limited "bystander effect" | The entire PROTAC molecule is the active species, facilitating ternary complex formation. nih.gov | Have been shown to outperform cleavable counterparts in some in vivo studies due to stability. |
| Cleavable | Targeted release and activation at the site of action purepeg.com, Potential for a "bystander effect" broadpharm.com, Can minimize systemic exposure purepeg.com | Potential for premature cleavage and off-target toxicity, Can be more complex to synthesize precisepeg.com | Linker is cleaved by specific triggers (e.g., pH, enzymes, redox potential) to release the active molecule. biochempeg.combroadpharm.com | Development of photoswitchable and folate-caged PROTACs demonstrates the potential for targeted activation. nih.govmdpi.com |
Molecular and Cellular Mechanism of Action in Protac Research
Kinetics and Thermodynamics of Ternary Complex Formation involving (S,R,S)-Ahpc-CO-peg2-OH Conjugates
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC efficacy. promega.de The kinetics and thermodynamics of this complex dictate the efficiency of subsequent ubiquitination and degradation. The (S,R,S)-Ahpc component of the conjugate serves as a high-affinity ligand for the VHL E3 ligase. lumiprobe.com
Quantitative Analysis of Protein-Protein and Protein-PROTAC Binding Events
The stability of the ternary complex is not merely the sum of the binary binding affinities of the PROTAC for its two protein partners. A critical factor is cooperativity (α), which measures how the binding of one protein to the PROTAC affects the binding of the second protein. nih.gov Positive cooperativity (α > 1) signifies that the formation of the binary complex enhances the binding of the other protein, leading to a more stable ternary complex. This is often driven by the formation of new, favorable protein-protein interactions between the target protein and the E3 ligase, which are induced by the PROTAC. frontiersin.org
The linker connecting the target-binding warhead and the E3 ligase ligand, in this case, a PEG2 moiety, plays a crucial role. Its length and composition must be optimal to allow for a productive conformation of the ternary complex that facilitates these favorable interactions. nih.govnih.gov Studies on PROTACs with varying linker lengths have shown that even subtle changes can significantly impact cooperativity and, consequently, degradation efficiency. nih.gov For instance, PROTACs with linkers that are too short may cause steric hindrance, preventing the two proteins from coming together effectively, while excessively long linkers might lead to unproductive binding modes. nih.gov
Table 1: Illustrative Thermodynamic and Kinetic Parameters for a VHL-recruiting PROTAC
| Parameter | Value | Description |
| Binary KD (PROTAC to VHL) | 100 nM | Dissociation constant for the interaction between the PROTAC and the VHL E3 ligase. |
| Binary KD (PROTAC to Target) | 50 nM | Dissociation constant for the interaction between the PROTAC and the target protein. |
| Ternary KD | 10 nM | Dissociation constant for the formation of the ternary complex. |
| Cooperativity (α) | 5 | A measure of the enhancement of binding affinity in the ternary complex compared to the binary interactions (α = Binary KD / Ternary KD). |
| Ternary Complex Half-life (t1/2) | 30 min | The time taken for half of the ternary complexes to dissociate. |
Note: This table presents hypothetical yet representative data for a typical VHL-based PROTAC to illustrate the concepts of binding affinity and cooperativity. Actual values would be specific to the target protein and the exact PROTAC structure.
Label-Free Biosensor Techniques for Interaction Measurement
Surface Plasmon Resonance (SPR) is a powerful label-free biosensor technique extensively used to quantitatively measure the kinetics of PROTAC-induced ternary complex formation. nih.gov In a typical SPR experiment, the E3 ligase (e.g., VHL) is immobilized on a sensor chip, and the PROTAC, either alone or pre-incubated with the target protein, is flowed over the surface. nih.govresearchgate.net This allows for the real-time measurement of association (kon) and dissociation (koff) rates for both binary and ternary interactions.
From these kinetic parameters, the dissociation constant (KD = koff/kon) and the half-life (t1/2 = ln(2)/koff) of the complexes can be calculated. nih.gov SPR studies have been instrumental in demonstrating that a longer ternary complex half-life often correlates with a greater initial rate of intracellular target degradation. nih.govresearchgate.net Other label-free techniques like Isothermal Titration Calorimetry (ITC) can also be employed to determine the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of ternary complex formation. frontiersin.org
Table 2: Comparison of Techniques for Analyzing Ternary Complex Formation
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetics (kon, koff), affinity (KD), cooperativity (α), complex half-life (t1/2). | Label-free, provides kinetic data, medium throughput. nih.govresearchgate.net | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, provides full thermodynamic profile, solution-based. frontiersin.org | Low throughput, requires large amounts of protein. |
| NanoBRET® | Bioluminescence resonance energy transfer between tagged proteins. | Ternary complex formation in live cells, kinetic analysis. promega.de | Live-cell measurements, high sensitivity. | Requires genetic modification of proteins (tagging). |
| TR-FRET | Time-resolved fluorescence resonance energy transfer between labeled proteins. | Measures proximity of tagged proteins, endpoint or kinetic analysis. | Homogeneous assay, high throughput. | Requires labeling of proteins, potential for artifacts from labels. |
Ubiquitination Pathway Modulation by PROTACs Featuring this compound
Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This marks the protein for degradation. mdpi.com
E2-Ubiquitin Transfer and Lysine (B10760008) Selectivity on Target Proteins
The ubiquitin-proteasome system (UPS) involves a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. medchemexpress.com The PROTAC brings the E3 ligase (VHL in this case) into close proximity with the target protein. The E3 ligase then acts as a scaffold, orienting a charged E2 enzyme (carrying ubiquitin) to transfer the ubiquitin to accessible lysine residues on the surface of the target protein. unipd.it
While the E3 ligase determines which target protein to ubiquitinate, the specific E2 enzyme involved can influence which of the target's lysine residues are modified. rsc.org The conformation of the ternary complex, dictated by the PROTAC's structure including the linker, plays a critical role in presenting specific lysine residues to the active site of the E2 enzyme. nih.gov Therefore, PROTACs with different linkers can lead to different ubiquitination patterns on the same target protein, which can, in turn, affect the efficiency of degradation. researchgate.net
Formation and Elongation of Polyubiquitin (B1169507) Chains
For a protein to be efficiently recognized and degraded by the proteasome, it typically needs to be tagged with a polyubiquitin chain. unipd.it This involves the sequential addition of ubiquitin molecules to a previously attached ubiquitin, forming a chain. The type of linkage in the polyubiquitin chain is crucial for determining the fate of the protein. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, which is the primary mechanism exploited by PROTACs. mdpi.com
The recruited E3 ligase, in a catalytic manner, facilitates the formation and elongation of these polyubiquitin chains on the target protein. mdpi.com Once the target is sufficiently polyubiquitinated, it is recognized by the proteasome. The PROTAC molecule, being a catalyst, can then dissociate and recruit another target protein molecule, enabling multiple rounds of degradation. bpsbioscience.com
Proteasome-Mediated Protein Degradation Mechanisms Induced by PROTACs
The final step in the PROTAC-mediated process is the degradation of the polyubiquitinated target protein by the 26S proteasome. bpsbioscience.com The proteasome is a large, multi-subunit protease complex that recognizes and unfolds polyubiquitinated proteins, cleaving them into small peptides. medchemexpress.com The ubiquitin molecules are typically recycled during this process.
The degradation of the target protein by PROTACs that recruit VHL, such as those containing the (S,R,S)-Ahpc moiety, is dependent on a functional ubiquitin-proteasome system. This can be experimentally verified by using proteasome inhibitors (e.g., MG132) or inhibitors of neddylation (e.g., MLN4924), which is required for the activation of Cullin-RING E3 ligases like VHL. researchgate.net In the presence of these inhibitors, the degradation of the target protein by the PROTAC is blocked, confirming the involvement of the proteasome. researchgate.net
26S Proteasome Recruitment and Substrate Unfolding Processes
The journey towards protein degradation begins with the PROTAC molecule simultaneously binding to a target protein and the VHL E3 ligase, forming a stable ternary complex. This event brings the target protein into close proximity with the E3 ligase, an enzyme that facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This process results in the attachment of a polyubiquitin chain to the target protein, which acts as a molecular flag for degradation.
The polyubiquitinated protein is then recognized and recruited by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading the majority of intracellular proteins in eukaryotic cells. nih.gov The 26S proteasome is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles. The 19S regulatory particle is responsible for recognizing the polyubiquitin tag on the substrate. nih.govresearchgate.net
Upon recognition, the 19S particle initiates the unfolding of the substrate protein. This is an ATP-dependent process driven by a ring of six ATPase subunits within the 19S particle. nih.gov The unfolding process is essential as it linearizes the protein, allowing it to be threaded through the narrow channel of the 20S core particle where proteolysis occurs.
Table 1: Key Components in the PROTAC-Mediated Degradation Pathway
| Component | Function in Pathway |
|---|---|
| This compound | A building block containing the VHL E3 ligase ligand and a linker for PROTAC synthesis. sigmaaldrich.commedchemexpress.com |
| PROTAC | Heterobifunctional molecule that forms a ternary complex with the target protein and an E3 ligase. nih.govchemrxiv.org |
| Von Hippel-Lindau (VHL) | An E3 ubiquitin ligase recruited by the (S,R,S)-Ahpc moiety of the PROTAC. sigmaaldrich.comlumiprobe.com |
| Ubiquitin | A small regulatory protein that is attached to substrates to form a polyubiquitin chain, marking them for degradation. |
| 26S Proteasome | A large protein complex that recognizes, unfolds, and degrades polyubiquitinated proteins. nih.gov |
| 19S Regulatory Particle | The subunit of the proteasome that recognizes the polyubiquitin tag and unfolds the substrate protein. nih.govresearchgate.net |
| 20S Core Particle | The catalytic core of the proteasome where the unfolded protein is cleaved into small peptides. nih.gov |
Proteolytic Processing and Product Release Dynamics
Once the unfolded target protein is translocated into the interior chamber of the 20S core particle, it is subjected to proteolytic cleavage. The 20S particle houses multiple peptidase activities that systematically break down the protein into small peptides, typically ranging from 3 to 25 amino acids in length. nih.gov
A key feature of the PROTAC mechanism is its catalytic nature. Following the successful polyubiquitination of the target protein, the PROTAC molecule and the E3 ligase are released from the complex. nih.gov They are not degraded by the proteasome and can therefore proceed to bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic activity allows a small number of PROTAC molecules to mediate the destruction of a much larger pool of target protein. The peptide fragments generated from the degradation are released from the proteasome into the cytosol, where they are further broken down into individual amino acids by other cellular peptidases. These amino acids are then recycled for the synthesis of new proteins. Concurrently, deubiquitinating enzymes (DUBs) associated with the proteasome cleave the polyubiquitin chain, releasing ubiquitin monomers that can also be reused by the cell.
Cellular Assays for Target Protein Degradation Efficacy in Research Modelsmedchemexpress.com
To evaluate the effectiveness of PROTACs developed from precursors like this compound, researchers employ a variety of cellular assays to quantify the degradation of the target protein.
Quantitative Proteomics and Western Blotting for Degradation Profiling
Western Blotting is a widely used and fundamental technique for monitoring targeted protein degradation. chemrxiv.orgnih.gov This immunoassay allows for the detection and semi-quantitative analysis of a specific protein within a complex mixture, such as a cell lysate. In a typical experiment, cells are treated with the PROTAC for a set period, after which the cells are lysed. The total protein is then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. This membrane is probed with a primary antibody specific to the target protein. A secondary antibody linked to a detection enzyme or fluorophore is then used to visualize the protein as a band. The intensity of this band, often normalized to a constantly expressed loading control protein like β-Actin, provides a measure of the target protein's abundance. nih.gov By testing a range of PROTAC concentrations, researchers can determine key parameters such as the half-maximal degradation concentration (DC50).
Quantitative Proteomics , primarily using mass spectrometry, offers a more comprehensive and unbiased approach to analyzing protein degradation. google.commdpi.com Unlike Western blotting, which focuses on a single protein, quantitative proteomics can identify and quantify thousands of proteins from a cell lysate simultaneously. This global perspective is invaluable for PROTAC research as it not only confirms the degradation of the intended target but also assesses the selectivity of the PROTAC across the entire proteome. This allows for the identification of any unintended "off-target" protein degradation, which is a critical aspect of developing a safe and specific therapeutic agent.
Advanced Imaging Techniques for Tracking Protein Turnover
Modern imaging techniques provide powerful tools for visualizing and quantifying protein degradation in real-time within living cells. These methods offer spatial and temporal information that is not captured by endpoint assays like Western blotting.
One common strategy involves creating a fusion protein where the target protein is genetically linked to a fluorescent protein, such as Green Fluorescent Protein (GFP), or a reporter tag like HaloTag. medchemexpress.com Cells expressing this fusion protein can be treated with a PROTAC, and the degradation of the target can be monitored by the decrease in fluorescence intensity over time using fluorescence microscopy.
Another sophisticated method is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay . This technique can be used to directly observe the formation of the ternary complex within living cells. nih.gov In this assay, the target protein might be fused to a NanoLuc® luciferase, and the E3 ligase (or a binding partner) is tagged with a fluorescent acceptor. When the PROTAC brings the luciferase and the fluorophore into close proximity (less than 10 nm), energy transfer occurs, generating a detectable signal. This provides direct evidence of target engagement and ternary complex formation, which are prerequisites for degradation. nih.gov
Table 2: Comparison of Cellular Assays for Degradation Efficacy
| Assay | Principle | Information Gained |
|---|---|---|
| Western Blot | Immunoassay using antibodies to detect a specific protein on a membrane after size separation. bio-rad.com | Semi-quantitative measurement of target protein levels (e.g., DC50, Dmax). chemrxiv.orgnih.gov |
| Quantitative Proteomics (MS) | Mass spectrometry-based identification and quantification of peptides from a complex protein sample. mdpi.com | Global, unbiased quantification of the proteome; confirms target degradation and assesses selectivity/off-targets. google.com |
| Fluorescent Fusion Proteins | Tracking the fluorescence of a target protein tagged with a fluorescent reporter (e.g., GFP, HaloTag). medchemexpress.com | Real-time, spatial, and temporal visualization of protein degradation in living cells. |
| NanoBRET™ Assay | Measuring bioluminescence resonance energy transfer between a luciferase-tagged protein and a fluorescently-labeled partner. nih.gov | Real-time monitoring of intracellular target engagement and ternary complex formation. nih.gov |
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym | Role/Context |
|---|---|---|
| This compound | (S,R,S)-AHPC-PEG2-butyl CO2H | VHL ligand-linker conjugate for PROTAC synthesis. sigmaaldrich.com |
| Pomalidomide | An E3 ligase ligand for Cereblon (CRBN), used in some PROTACs. nih.govnih.gov | |
| MG132 | A proteasome inhibitor used experimentally to confirm degradation is proteasome-dependent. nih.gov | |
| β-Actin | A common housekeeping protein used as a loading control in Western blotting. nih.gov | |
| Green Fluorescent Protein | GFP | A reporter protein used in imaging to track protein localization and turnover. medchemexpress.com |
| HaloTag | A protein tag that can be covalently labeled with fluorescent dyes, used for imaging. medchemexpress.com | |
| Iodoacetamide | IAM | A thiol-blocking reagent used in proteomics sample preparation. nih.gov |
Advanced Research Methodologies and Computational Studies
Structure-Based PROTAC Design Leveraging (S,R,S)-Ahpc-CO-peg2-OH Scaffolds
The precise architecture of a PROTAC is paramount for its function. Structure-based design, which relies on the three-dimensional structures of the target protein, E3 ligase, and the PROTAC itself, is a cornerstone of modern PROTAC development. chemrxiv.orgnih.gov The use of well-defined scaffolds like this compound provides a reliable foundation for constructing these complex molecules. medchemexpress.comarxiv.org
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for predicting how a PROTAC will mediate the interaction between a target protein and an E3 ligase. nih.govbiorxiv.org These methods allow researchers to model the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) at an atomic level. nih.govnih.gov
For PROTACs incorporating the this compound linker, docking studies can predict the binding orientation of the VHL ligand portion within the E3 ligase binding pocket. nih.govglpbio.com Subsequently, MD simulations can provide insights into the stability and conformational dynamics of the entire ternary complex over time. researchgate.net This helps in understanding the cooperativity of binding and identifying productive versus unproductive conformations for ubiquitination. nih.gov The data generated from these simulations, such as binding energies and intermolecular interactions, are critical for optimizing the linker length and composition to ensure favorable ternary complex formation. nih.gov
| Parameter | Description | Significance in PROTAC Design |
|---|---|---|
| Binding Free Energy | The energy associated with the formation of the ternary complex. | Predicts the stability and likelihood of ternary complex formation. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time. | Indicates the stability of the PROTAC within the binding pockets and the overall complex. |
| Intermolecular Interactions | Analysis of hydrogen bonds, hydrophobic interactions, and salt bridges between the PROTAC and the proteins. | Identifies key residues involved in binding and helps in optimizing the linker for enhanced affinity. |
| Solvent Accessible Surface Area (SASA) | The surface area of the complex that is accessible to the solvent. | Provides insights into the hydrophobicity of the binding interface and can influence linker design. |
The linker element of a PROTAC is not merely a spacer but plays an active role in determining the efficacy and selectivity of the degrader. researchgate.net In silico methods are increasingly being used to design and optimize linkers with desired properties. For scaffolds like this compound, computational tools can explore variations in the polyethylene (B3416737) glycol (PEG) chain length and composition. researchgate.netresearchgate.net These approaches can predict how linker modifications will affect the molecule's solubility, cell permeability, and ability to orient the target protein and E3 ligase for efficient ubiquitination. mdpi.com By systematically evaluating a virtual library of linkers, researchers can prioritize the synthesis of PROTACs with the highest predicted activity. researchgate.net
Fragment-Based Drug Discovery in PROTAC Component Identification
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel ligands for proteins of interest. researchgate.netnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak but efficient binding to the target. nih.gov Once identified, these fragments can be grown or linked together to create more potent leads. In the context of PROTACs, FBDD can be employed to discover new warheads (ligands for the target protein) or even novel E3 ligase ligands. researchgate.netnih.gov While this compound provides a pre-built VHL ligand and linker component, FBDD can be instrumental in identifying the optimal warhead to attach to it for a specific target protein. medchemexpress.comdcchemicals.com
Artificial Intelligence and Machine Learning Applications in PROTAC Research
The complexity of PROTAC design and the vastness of the chemical space make it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These technologies are being leveraged to accelerate various aspects of PROTAC development, from predicting degradation efficiency to designing novel molecular architectures. arxiv.orgnscc-gz.cn
Machine learning models can be trained on existing PROTAC data, including information about the target protein, E3 ligase, linker, and experimentally determined degradation outcomes (e.g., DC50 and Dmax values). researchgate.netarxiv.org These models can then be used to predict the degradation efficiency and specificity of new, untested PROTACs. researchgate.netnih.gov For PROTACs built upon the this compound scaffold, AI models can help to select the most promising target protein ligands to pair with this VHL-recruiting module to achieve potent and selective degradation. researchgate.net
Generative AI models are capable of designing entirely new molecules with desired properties from scratch. arxiv.org In PROTAC research, these de novo design algorithms can be used to generate novel linkers or even complete PROTAC molecules. arxiv.orgnscc-gz.cn By providing the model with the structure of the target protein and the E3 ligase, along with the this compound fragment as a starting point, these algorithms can propose innovative linker structures that are predicted to optimize ternary complex formation and degradation efficacy. nih.govarxiv.org This approach has the potential to overcome the limitations of traditional linker design and lead to the discovery of highly effective and novel PROTACs. nscc-gz.cn
High-Throughput Screening Platforms for Functional Characterization of this compound Conjugates
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for specific biological activities. nih.gov In the context of Proteolysis Targeting Chimeras (PROTACs), HTS platforms are indispensable for the functional characterization of novel constructs. Conjugates derived from this compound, a molecule incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, are synthesized in vast libraries to identify optimal candidates for targeted protein degradation. sigmaaldrich.com The functional efficacy of a PROTAC is not merely dependent on the binding affinities of its individual ligands but on the collective properties of the entire molecule, including the nature and length of the linker, which influences the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). sigmaaldrich.com Therefore, HTS is critical for empirically determining the most effective degraders.
The functional characterization of this compound conjugates typically involves a suite of cell-based and biochemical assays designed to measure target protein degradation and downstream cellular effects. Common HTS approaches include automated Western blotting, immunofluorescence, reporter gene assays, and mass spectrometry-based proteomics to quantify the degradation of the protein of interest. chemrxiv.orgnih.gov These platforms allow for the systematic evaluation of PROTAC libraries, where variations in the linker, attachment point, or the target-binding warhead can be assessed simultaneously.
A key research finding in the development of PROTACs is the critical role of the linker connecting the E3 ligase ligand to the protein-of-interest (POI) ligand. Even subtle changes in linker composition and length can profoundly impact the stability and geometry of the ternary complex, thereby affecting degradation efficiency. For instance, structure-activity relationship (SAR) studies on degraders targeting PRMT5, which utilized an (S,R,S)-AHPC derivative, revealed that PROTACs with longer polyethylene glycol (PEG) linkers were more effective at reducing cellular PRMT5 protein levels. nih.gov This underscores the necessity of screening a variety of linker lengths and compositions to optimize degrader performance.
In a study focused on developing a degrader for Telomerase Reverse Transcriptase (TERT), researchers synthesized an initial library of six TERT-targeting PROTACs. chemrxiv.org These molecules linked a TERT covalent inhibitor, NU-1, to the (S,R,S)-AHPC ligand via PEG linkers of varying lengths. chemrxiv.org To functionally characterize these conjugates, a human mammary carcinoma cell line (MCF7) was treated with each PROTAC at multiple concentrations. The level of the target protein, hTERT, was then quantified using Western blot analysis to identify the most potent degrader. chemrxiv.org This systematic screening approach led to the identification of NU-PRO-1 as a lead compound for further study. chemrxiv.org
Table 1: Functional Screening of TERT-Targeting PROTACs A summary of the initial screening results for TERT-targeting PROTACs based on the research methodology described. The degradation efficiency is a qualitative representation of the Western blot data presented in the study. chemrxiv.org
| PROTAC Candidate | Linker Composition | Concentration (µM) | Target Protein | Cell Line | Outcome: hTERT Degradation |
| NU-PRO-1 | PEG2 | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Consistent degradation observed |
| PROTAC Analog 2 | PEG (variable) | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Less effective degradation |
| PROTAC Analog 3 | PEG (variable) | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Less effective degradation |
| PROTAC Analog 4 | PEG (variable) | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Minimal degradation |
| PROTAC Analog 5 | PEG (variable) | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Minimal degradation |
| PROTAC Analog 6 | PEG (variable) | 0.1, 0.3, 1, 3 | hTERT | MCF7 | Minimal degradation |
Similarly, in the development of PROTACs targeting RNA G-quadruplexes (rG4), functional characterization was essential. Researchers synthesized conjugates using an azide-functionalized (S,R,S)-AHPC-PEG2 derivative, which was then attached to an alkyne-modified rG4 oligonucleotide via click chemistry. oup.com To optimize the construct, different linkers were evaluated based on their binding affinity to the target. High-throughput compatible techniques, such as fluorescence polarization assays, were used to determine the dissociation constant (Kd) for each conjugate. oup.com This screening revealed that a PEG2 linker provided a higher binding affinity compared to other linkers, highlighting its suitability for the final PROTAC design. oup.com
Table 2: Binding Affinity of rG4-Targeting Conjugates This table presents the detailed research findings on the binding affinity of various fluorescently-labeled RNA G-quadruplex (FAM_rG4) conjugates, demonstrating the functional characterization process. oup.com
| Conjugate Name | E3 Ligase Ligand | Linker | Target Oligonucleotide | Binding Affinity (Kd) in nM |
| FAM_rG4_A_PEG₂ | (S,R,S)-AHPC | PEG2 | hTERC rG4 WT | 132.0 ± 25.5 |
| FAM_rG4_P_C₆ | Pomalidomide | C6 | hTERC rG4 WT | 160.5 ± 26.2 |
| FAM_rG4_P_PEG₁-C₂ | Pomalidomide | PEG1-C2 | hTERC rG4 WT | 173.5 ± 35.3 |
In addition to experimental screening, computational studies and in silico modeling are increasingly integrated with HTS platforms. chemrxiv.org Structure-based design, guided by high-resolution structural data of the target protein, can help rationalize the design of PROTAC libraries. chemrxiv.org This computational pre-screening can predict favorable geometries for ternary complex formation, thereby prioritizing a smaller, more promising set of candidates for synthesis and functional characterization, ultimately accelerating the discovery of effective this compound conjugate degraders.
Future Research Directions and Conceptual Advancements
Development of Novel E3 Ligase Ligands and Adapters Beyond VHL
The majority of PROTACs developed to date recruit one of two E3 ligases: von Hippel-Lindau (VHL) or cereblon (CRBN). nih.govnih.gov This reliance is due to the availability of well-characterized, high-affinity small molecule ligands for these proteins. rsc.orgnih.gov However, the human proteome contains over 600 E3 ligases, many of which exhibit tissue-specific or disease-specific expression patterns. nih.gov Harnessing this diversity is a key goal for the next generation of PROTACs to improve selectivity and reduce potential off-target effects. nih.gov
Future research is focused on discovering and validating ligands for alternative E3 ligases. nih.gov Among those being actively explored are MDM2, cIAP1, and RNF4. sigmaaldrich.comglpbio.com The development of ligands for these alternative E3 ligases presents a significant challenge but also a substantial opportunity. nih.gov For instance, leveraging an E3 ligase that is highly expressed only in cancer cells could lead to tumor-specific protein degradation, enhancing the therapeutic window. nih.gov While foundational molecules like (S,R,S)-Ahpc are based on the VHL ligand, the principles of their design inform the creation of new chemical entities targeting other ligases. rsc.org The ultimate aim is to create a diverse toolbox of E3 ligase recruiters, allowing for the selection of the most appropriate ligase for a given protein of interest (POI) and disease context. nih.gov
Table 1: Examples of E3 Ligases in PROTAC Development
| E3 Ligase | Common Ligand Type | Rationale for Use | Citation |
|---|---|---|---|
| VHL | Hydroxyproline-based mimetics (e.g., (S,R,S)-Ahpc) | Widespread expression, well-validated binders. | nih.govtandfonline.com |
| CRBN | Thalidomide analogues (e.g., Pomalidomide) | Well-established, effective for many targets. | nih.govnih.gov |
| cIAP1 | Bestatin or SMAC mimetics | Potential for overcoming drug resistance. | glpbio.com |
| MDM2 | Nutlin analogues | Exploits p53 regulatory pathway. | nih.gov |
| RNF4 | Not specified | Research ongoing to identify suitable small molecule ligands. | sigmaaldrich.com |
Exploration of Alternative Linker Chemistries and Architectural Designs
The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy, selectivity, and physicochemical properties. researchgate.net The compound (S,R,S)-Ahpc-CO-peg2-OH features a short, flexible polyethylene (B3416737) glycol (PEG) linker, a common motif used to enhance solubility. nih.govccspublishing.org.cnbroadpharm.com However, extensive research has demonstrated that linker composition, length, rigidity, and attachment points profoundly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net
Current research is exploring a wide array of linker chemistries beyond simple PEG and alkyl chains: nih.gov
Rigid and Conformationally Restricted Linkers: Incorporating cyclic structures (e.g., piperazine) or alkynes can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially increasing potency. nih.gov
Photoswitchable Linkers: These linkers contain photolabile "cages" or photoswitchable moieties that allow for spatiotemporal control of PROTAC activity. nih.govnih.gov The PROTAC remains inactive until exposed to a specific wavelength of light, enabling precise protein degradation in a targeted location. nih.govchemrxiv.org
Cleavable Linkers: Linkers that can be cleaved by specific intracellular conditions (e.g., hypoxia in tumors) or enzymes can provide another layer of targeted activation. acs.org
Macrocyclic Architectures: The development of macrocyclic PROTACs has shown that cyclization can improve cell permeability and degradation potency by constraining the molecule's conformation. ccspublishing.org.cn
The empirical process of linker optimization is a significant bottleneck in PROTAC development. nih.gov To accelerate this, high-throughput synthesis strategies, such as using "clickable" linkers with alkyne or azide (B81097) functional groups, are being widely adopted. nih.gov
PROTAC Applications in Diverse Cellular Pathways and Biological Systems
Initially focused heavily on oncology, the application of PROTAC technology is rapidly expanding to a broad spectrum of diseases. nih.govbiochempeg.com The ability to target proteins for degradation, rather than just inhibition, opens up therapeutic possibilities for targets previously considered "undruggable," such as scaffolding proteins and transcription factors. biochempeg.commedpath.com
Significant research efforts are underway to apply PROTACs in various biological systems:
Neurodegenerative Diseases: PROTACs are being designed to clear the toxic protein aggregates associated with conditions like Alzheimer's, Parkinson's, and Huntington's disease. revvitysignals.com
Autoimmune and Inflammatory Disorders: Researchers are targeting key proteins in inflammatory signaling pathways, such as IRAK4 and BTK kinase, for degradation. medpath.com
Viral and Bacterial Infections: PROTACs are being explored as a means to degrade essential viral or bacterial proteins, offering a novel antimicrobial and antiviral strategy. nih.gov
Metabolic and Fibrotic Diseases: PROTACs have been developed to degrade proteins like SMAD3, a key mediator of fibrosis, demonstrating potential in treating chronic non-cancerous conditions. mdpi.com
This expansion beyond cancer highlights the versatility of the PROTAC platform to modulate cellular pathways across a wide range of human pathologies. nih.govmdpi.com
Integration of this compound Derivatives in Multifunctional Chemical Probes
The chemical structure of this compound makes it an ideal building block not just for therapeutic PROTACs, but also for multifunctional chemical probes used in biological research. tenovapharma.comrsc.org The terminal hydroxyl (-OH) group is a versatile chemical handle that can be readily modified into other reactive functionalities. tenovapharma.com
Suppliers provide a range of derivatives where the terminal hydroxyl is replaced with groups such as:
Carboxylic Acid (-COOH): For amide bond formation with amines. iris-biotech.desigmaaldrich.com
Alkyne or Azide (-C≡CH / -N3): For use in "click chemistry" to conjugate the molecule to other probes. sigmaaldrich.comnih.govlumiprobe.com
Amine (-NH2): For reaction with activated acids. lumiprobe.comtargetmol.com
This "plug-and-play" nature allows for the straightforward integration of the VHL-binding motif into more complex molecular tools: nih.gov
Activity-Based Probes (ABPs): By attaching the VHL ligand-linker construct to a reactive "warhead" and a reporter tag (like a fluorophore or biotin), researchers can create probes to visualize, capture, and identify active enzymes within the cell. researchgate.netrsc.orgnih.gov
PROTAC-Based Chemical Knockdown: These probes are used as research tools to validate the function of a specific protein. Rapid degradation of a target allows scientists to study the downstream cellular consequences, complementing genetic methods like CRISPR. rsc.org
Conjugate-Based PROTACs: The reactive handle can be used to attach the PROTAC to a larger delivery vehicle, such as an antibody, to create Antibody-PROTAC Conjugates for targeted delivery to specific cell types. ccspublishing.org.cnacs.org
Table 2: Functional Derivatives of the (S,R,S)-Ahpc-peg2 Scaffold
| Compound Name | Functional Group | Potential Application | Citation(s) |
|---|---|---|---|
| This compound | Hydroxyl (-OH) | Starting material for further synthesis. | tenovapharma.com |
| (S,R,S)-Ahpc-PEG2-acid | Carboxylic Acid (-COOH) | Conjugation to amine-containing molecules. | broadpharm.comsigmaaldrich.combpsbioscience.com |
| (S,R,S)-Ahpc-PEG2-butyl alkyne | Alkyne (-C≡CH) | Click chemistry conjugation to azide-tagged molecules. | sigmaaldrich.com |
| (S,R,S)-Ahpc-PEG2-C2-amine | Amine (-NH2) | Conjugation to carboxyl-containing molecules. | lumiprobe.comtargetmol.comlumiprobe.com |
| (S,R,S)-Ahpc-PEG2-C2-azide | Azide (-N3) | Click chemistry conjugation to alkyne-tagged molecules. | lumiprobe.com |
Conceptual Strategies for Enhanced Target Selectivity and Potency in Protein Degradation
A primary challenge in PROTAC development is achieving high potency and exquisite selectivity for the target protein, thereby minimizing off-target effects and potential toxicity. scienceopen.com Several conceptual strategies are being pursued to address this:
Rational Ternary Complex-Guided Design: Moving beyond empirical screening, researchers are using structural biology (e.g., X-ray crystallography, cryo-EM) and computational modeling to understand the structure of the ternary complex. nih.govchemrxiv.org This knowledge allows for the rational design of linkers and ligands that maximize favorable protein-protein interactions within the complex, enhancing both stability and selectivity. nih.govscienceopen.com
Conditional Activation Strategies: To improve tissue or cell-type selectivity, PROTACs are being designed to be active only under specific conditions. acs.org
PHOTACs (Photochemically Controllable PROTACs): These are activated by light, allowing for precise control over where and when protein degradation occurs. chemrxiv.orgacs.org
Hypoxia-Activated PROTACs: These are designed to be active only in the low-oxygen environment characteristic of solid tumors. acs.org
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to an antibody that targets a specific cell surface antigen, degradation can be restricted to a desired cell population. nih.govccspublishing.org.cnacs.org
Aptamer-PROTAC Conjugates: Similar to Ab-PROTACs, these use nucleic acid aptamers to deliver the PROTAC to specific cells. nih.gov
Exploiting E3 Ligase Expression Patterns: A key strategy for enhancing selectivity is to use PROTACs that recruit E3 ligases with restricted expression. For example, developing a PROTAC that hijacks a cancer-specific E3 ligase would theoretically induce protein degradation only in malignant cells. nih.gov
These advanced strategies, often built upon foundational molecules like this compound, are paving the way for a new generation of highly potent and selective protein-degrading therapeutics and research tools.
Q & A
What are the critical considerations for designing experiments to evaluate the stability and solubility of (S,R,S)-Ahpc-CO-peg2-OH under varying physiological conditions?
Answer:
Experimental design should account for variables such as pH, temperature, and ionic strength to simulate physiological environments (e.g., bloodstream, intracellular compartments). Use HPLC or LC-MS to monitor degradation products and quantify solubility . Stability studies should include accelerated aging tests under controlled humidity and temperature (e.g., 4°C vs. 37°C) to assess shelf-life . For solubility, employ co-solvents like DMSO (≥170 mg/mL, as reported) but validate biocompatibility in downstream assays . Incorporate controls such as inert analogs to distinguish chemical degradation from enzymatic activity.
Key Methodological Points:
- Use standardized buffers (PBS, Tris-HCl) to mimic biological matrices.
- Validate analytical methods (e.g., UV-Vis spectroscopy) for reproducibility.
- Document batch-specific purity (>98%) and storage conditions to avoid confounding variables .
How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo models?
Answer:
Discrepancies often arise from differences in model systems (e.g., cell lines vs. primary cells) or pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Apply the following steps:
Replicate Studies: Ensure consistent assay conditions (e.g., incubation time, concentration ranges) .
Cross-Validate Models: Compare results across orthogonal platforms (e.g., 2D vs. 3D cell cultures, murine vs. zebrafish models) .
Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to correlate in vitro efficacy with in vivo outcomes .
Meta-Analysis: Review literature for batch-specific impurities (e.g., diastereomer contamination) that may affect bioactivity .
Advanced Strategy:
- Use computational modeling (e.g., molecular dynamics) to predict binding affinities and off-target interactions .
What advanced methodologies are recommended for characterizing the stereochemical purity of this compound?
Answer:
Chiral purity is critical due to the compound’s stereospecific activity. Employ:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase optimized for resolution .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental spectra with reference standards.
- NMR Spectroscopy: Analyze NOE effects or diastereomeric derivatives (e.g., Mosher’s esters) to resolve ambiguous stereochemistry .
Validation:
- Cross-reference with X-ray crystallography data if crystalline forms are obtainable.
- Report enantiomeric excess (EE) ≥98% to meet reproducibility standards .
How should researchers formulate hypotheses to investigate the mechanism of action of this compound in protein degradation pathways?
Answer:
Apply the PICO framework to structure hypotheses:
- Population (P): Specific cell types (e.g., cancer cells with ubiquitin-proteasome system dysregulation).
- Intervention (I): Dose-dependent treatment with this compound.
- Comparison (C): Untreated controls or cells exposed to proteasome inhibitors (e.g., bortezomib).
- Outcome (O): Quantification of ubiquitinated proteins (Western blot) or proteasome activity (fluorogenic substrates) .
Hypothesis Example:
“In KRAS-mutant colorectal cancer cells, this compound induces selective degradation of oncogenic proteins via E3 ligase recruitment, measured by a ≥50% reduction in target protein levels at 10 µM.”
What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible research outcomes?
Answer:
Variability often stems from incomplete pegylation or racemization during synthesis. Mitigate via:
Process Optimization: Use real-time monitoring (e.g., FTIR) during pegylation to ensure stoichiometric control .
Quality Control (QC): Implement orthogonal assays (HPLC for purity, MALDI-TOF for molecular weight verification) .
Documentation: Adhere to FAIR data principles—publish synthesis protocols, QC criteria, and raw spectral data .
Advanced Tip:
- Collaborate with analytical labs to establish certified reference materials (CRMs) for inter-lab calibration .
How can researchers design dose-response studies to evaluate the therapeutic window of this compound while minimizing cytotoxicity?
Answer:
Adopt a multi-parametric approach :
- In Vitro: Determine IC50 values across cell lines (e.g., CCK-8 assay) and compare to LD50 in non-target cells .
- In Vivo: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy/toxicity .
- Safety Margin Calculation: Therapeutic index = LD50 / IC50. Aim for indices >10 to prioritize clinical translatability .
Critical Considerations:
- Account for species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .
What are the best practices for integrating this compound into combination therapy studies without confounding results?
Answer:
- Sequential vs. Concurrent Dosing: Pre-test drug interactions using checkerboard assays to identify synergistic/additive effects .
- Mechanistic Rationale: Pair with agents targeting complementary pathways (e.g., PARP inhibitors for synthetic lethality) .
- Data Normalization: Use Bliss independence or Chou-Talalay models to distinguish combinatorial effects from artifacts .
Documentation Standard:
How should researchers address ethical and reproducibility challenges when publishing data on this compound?
Answer:
- Reproducibility: Follow ARRIVE guidelines for in vivo studies—detail animal husbandry, randomization, and blinding .
- Ethical Compliance: Disclose conflicts of interest (e.g., vendor collaborations) and adhere to institutional IRB protocols for human-derived samples .
- Data Transparency: Archive spectra, chromatograms, and raw datasets in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
